Cas no 4840-81-7 (4-Methyl-2-pentanone-d5)
4-Methyl-2-pentanone-d5 Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentanone-1,1,1,3,3-d5,4-methyl- (7CI,8CI,9CI)
- 4-METHYL-2-PENTANONE, [1,1,1,3,3-D5]
- 4-Methyl-2-pentanone-d5
- 1,1,1,3,3-d5-Methyl-isobutyl-keton
- 1,1,1,3,3-pentadeuterio-4-methyl-2-pentanone
- 1,1,1,3,3-pentadeuterio-4-methyl-pentan-2-one
- 2-Pentanone, 4-methyl-1,1,1,3,3-d5-
- 487724_ALDRICH
- 4-Methyl-2-pentanone-1,1,1,3,3-d5
- AC1L3CNG
- Trideuteromethyl-1-(1,1-dideutero-2-methyl)-propylketon
- 4-Methyl-2-pentanone-1,1,1,3,3-d5, 98 atom % D
- 4840-81-7
- DTXSID60197521
- 1,1,1,3,3-pentadeuterio-4-methylpentan-2-one
- 4-Methylpentan-2-one-1,1,1,3,3-d5
- A935628
- 4-Methyl-2-pentanone-1,1,1,3,3-d5:(4840-81-7)
-
- Inchi: 1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3/i3D3,4D2
- InChI Key: NTIZESTWPVYFNL-IKISXXDZSA-N
- SMILES: O=C(C([2H])([2H])[2H])C([2H])([2H])C(C)C
Computed Properties
- Exact Mass: 110.15156
- Monoisotopic Mass: 105.120198732g/mol
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 64.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Color/Form: Not determined
- Density: 0.841 g/mL at 25 °C
- Melting Point: −80 °C(lit.)
- Boiling Point: 117-118 °C(lit.)
- Flash Point: 56 °F
- Refractive Index: n20/D 1.396(lit.)
- PSA: 17.07
- Solubility: Not determined
- Vapor Pressure: No data available
4-Methyl-2-pentanone-d5 Security Information
- Signal Word:Danger
- Hazard Statement: H225 (100%) H319 (100%) H332 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1245 3/PG 2
- WGK Germany:3
- Hazard Category Code: 11-20/21/22-36/37/38-36/37-20
- Safety Instruction: 16-26-33-36/37/39
-
Hazardous Material Identification:
- Risk Phrases:11-20/21/22-36/37/38
- Storage Condition:Store at 4 ° C, -4 ° C is better
4-Methyl-2-pentanone-d5 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 487724-1G |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 1g |
¥2501.44 | 2023-12-05 | ||
| TRC | M328027-10mg |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 10mg |
$ 80.00 | 2023-09-07 | ||
| TRC | M328027-100 mg |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 100MG |
295.00 | 2021-07-28 | ||
| TRC | M328027-1 g |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 1g |
920.00 | 2021-07-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M874557-100mg |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 98 atom % D | 100mg |
¥519.00 | 2022-09-01 | |
| TRC | M328027-100mg |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 100mg |
$ 362.00 | 2023-09-07 | ||
| TRC | M328027-1g |
4-Methyl-2-pentanone-d5 |
4840-81-7 | 1g |
$ 1127.00 | 2023-09-07 | ||
| A2B Chem LLC | AG20100-1g |
4-METHYL-2-PENTANONE-1,1,1,3,3-D5 |
4840-81-7 | 1g |
$392.00 | 2024-04-19 |
4-Methyl-2-pentanone-d5 Suppliers
4-Methyl-2-pentanone-d5 Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 4-Methyl-2-pentanone-d5
4-Methyl-2-pentanone-d5 (CAS No. 4840-81-7): An Overview of a Versatile Deuterated Solvent
4-Methyl-2-pentanone-d5 (CAS No. 4840-81-7) is a deuterated analog of the common organic solvent, 4-methyl-2-pentanone, also known as Methyl isobutyl ketone (MIBK). This compound is widely used in various scientific and industrial applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a deuterated solvent in chemical synthesis. The presence of deuterium atoms in the molecule provides unique advantages in analytical and synthetic chemistry, making it an essential tool for researchers and chemists.
The chemical structure of 4-Methyl-2-pentanone-d5 consists of a ketone functional group attached to a branched alkyl chain, with all hydrogen atoms replaced by deuterium. This substitution results in a significant increase in the molecular weight and a slight change in the physical properties compared to its non-deuterated counterpart. The deuterium atoms also enhance the stability of the molecule, making it less susceptible to isotopic exchange reactions.
In NMR spectroscopy, 4-Methyl-2-pentanone-d5 serves as an excellent solvent due to its low viscosity and high solubility for a wide range of organic compounds. The deuterium atoms reduce the interference from solvent signals, allowing for clearer and more accurate NMR spectra. This is particularly useful in the study of complex organic molecules and biomolecules, where precise structural information is crucial.
Recent research has highlighted the versatility of 4-Methyl-2-pentanone-d5 in various applications. For instance, a study published in the Journal of Organic Chemistry demonstrated its effectiveness as a reaction medium for palladium-catalyzed cross-coupling reactions. The deuterated solvent not only provided enhanced reaction yields but also facilitated the identification and quantification of isotopically labeled products, which are valuable for mechanistic studies.
In addition to its use in NMR spectroscopy and synthetic chemistry, 4-Methyl-2-pentanone-d5 has found applications in pharmaceutical research. It is often used as a reference standard in the analysis of drug metabolites and impurities. The deuterium-labeled compound helps in distinguishing between endogenous and exogenous compounds, providing more reliable data for drug development and safety assessment.
The safety profile of 4-Methyl-2-pentanone-d5 is another important consideration. While it shares some physical properties with its non-deuterated counterpart, the presence of deuterium atoms generally reduces its reactivity and volatility. This makes it a safer alternative for use in laboratory settings, particularly when handling sensitive or reactive compounds.
In conclusion, 4-Methyl-2-pentanone-d5 (CAS No. 4840-81-7) is a valuable compound with a wide range of applications in analytical chemistry, synthetic chemistry, and pharmaceutical research. Its unique properties make it an indispensable tool for researchers seeking to obtain high-quality data and insights into complex chemical systems. As research continues to advance, the importance of deuterated solvents like 4-Methyl-2-pentanone-d5 is likely to grow, further solidifying its position as a key component in modern chemical laboratories.
4840-81-7 (4-Methyl-2-pentanone-d5) Related Products
- 68514-40-9(Ketones, C9-branched)
- 10403-00-6((R)-Muscone)
- 7492-38-8(2-Methyloctan-4-one)
- 58654-67-4(5-methyloctan-2-one)
- 87148-00-3(2-Nonanone, 4-ethyl-)
- 110-12-3(5-Methyl-2-hexanone)
- 77128-35-9(()-7-methylcyclopentadecane-1,5-dione)
- 790248-15-6(2-Octanone, 4-propyl-, (4R)-)
- 790248-28-1(2-Octanone, 4-propyl-, (4S)-)
- 123-18-2(2,6,8-Trimethyl-4-nonanone)